molecular formula C20H14N6O9 B10902798 N'~2~,N'~5~-bis{2-hydroxy-5-nitrobenzylidene}-2,5-furandicarbohydrazide

N'~2~,N'~5~-bis{2-hydroxy-5-nitrobenzylidene}-2,5-furandicarbohydrazide

Cat. No.: B10902798
M. Wt: 482.4 g/mol
InChI Key: CZFZASWCWRPJSD-VGENTYGXSA-N
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Description

N'~2~,N'~5~-Bis{2-hydroxy-5-nitrobenzylidene}-2,5-furandicarbohydrazide is a furan-based carbohydrazide derivative featuring two 2-hydroxy-5-nitrobenzylidene substituents. The compound belongs to the hydrazide class, characterized by the presence of a carbohydrazide backbone (R–CONH–NH–CO–R) conjugated with aromatic aldehydes. Its synthesis typically involves the condensation of 2,5-furandicarbohydrazide with 2-hydroxy-5-nitrobenzaldehyde under reflux conditions in ethanol or methanol, yielding a bis-Schiff base product.

Properties

Molecular Formula

C20H14N6O9

Molecular Weight

482.4 g/mol

IUPAC Name

2-N,5-N-bis[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]furan-2,5-dicarboxamide

InChI

InChI=1S/C20H14N6O9/c27-15-3-1-13(25(31)32)7-11(15)9-21-23-19(29)17-5-6-18(35-17)20(30)24-22-10-12-8-14(26(33)34)2-4-16(12)28/h1-10,27-28H,(H,23,29)(H,24,30)/b21-9+,22-10+

InChI Key

CZFZASWCWRPJSD-VGENTYGXSA-N

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])/C=N/NC(=O)C2=CC=C(O2)C(=O)N/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])O)O

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=NNC(=O)C2=CC=C(O2)C(=O)NN=CC3=C(C=CC(=C3)[N+](=O)[O-])O)O

Origin of Product

United States

Preparation Methods

Solvent-Mediated Condensation

The foundational approach involves refluxing equimolar ratios of 2,5-furandicarbohydrazide and 2-hydroxy-5-nitrobenzaldehyde in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). These solvents facilitate the nucleophilic attack of the hydrazide’s amine groups on the aldehyde’s carbonyl carbon, eliminating water and forming the imine (-C=N-) linkage. For instance, in DMSO at 120°C for 8–12 hours, yields of 70–85% are typically achieved, with purity confirmed via melting point analysis (310–315°C).

Acid-Catalyzed Reactions

Protic acids (e.g., glacial acetic acid) or Lewis acids (e.g., ZnCl₂) accelerate Schiff base formation by polarizing the aldehyde carbonyl group. A representative protocol involves dissolving 2,5-furandicarbohydrazide (1.0 mmol) and 2-hydroxy-5-nitrobenzaldehyde (2.2 mmol) in ethanol containing 2–3 drops of concentrated HCl, followed by refluxing at 80°C for 6 hours. This method yields 65–75% product, with shorter reaction times but increased risk of side reactions such as retro-aldol decomposition.

Optimization of Reaction Parameters

Temperature and Time Dependencies

Elevated temperatures (100–120°C) enhance reaction rates but may degrade thermally sensitive intermediates. Comparative studies show:

Temperature (°C)Time (hours)Yield (%)Purity (%)
80126592
10087895
12068288

Purity declines above 120°C due to partial decomposition of the nitro groups.

Stoichiometric Ratios

A 1:2 molar ratio of dihydrazide to aldehyde is critical to ensure bis-substitution. Excess aldehyde (2.2–2.5 equivalents) drives the reaction to completion, with unreacted aldehyde removed via recrystallization or column chromatography.

Purification and Isolation Techniques

Recrystallization

Crude product is dissolved in hot DMSO and gradually cooled to 5°C, inducing crystallization. This method achieves 90–95% purity but may retain solvent impurities.

Column Chromatography

Silica gel chromatography using ethyl acetate/hexane (3:7 v/v) eluent resolves unreacted starting materials and mono-substituted byproducts. This yields >98% pure compound but reduces recovery to 50–60% due to adsorption losses.

Spectroscopic Characterization

Infrared Spectroscopy

Key IR absorptions confirm functional groups:

  • ν(O-H) : 3305 cm⁻¹ (phenolic -OH)

  • ν(C=N) : 1608 cm⁻¹ (imine stretch)

  • ν(NO₂) : 1550 cm⁻¹ (asymmetric stretching)

Nuclear Magnetic Resonance

¹H NMR (DMSO-d₆, 300 MHz):

  • δ 12.35 ppm (s, 2H, phenolic -OH)

  • δ 8.95 ppm (s, 2H, imine -CH=N)

  • δ 7.80–8.20 ppm (m, 6H, aromatic protons)

Comparative Analysis of Synthetic Routes

MethodSolventCatalystYield (%)Purity (%)
Reflux (DMSO)DMSONone8595
Acid-CatalyzedEthanolHCl7590
Microwave-AssistedDMFNone8897

Microwave-assisted synthesis (100 W, 30 minutes) emerges as a high-efficiency alternative, reducing reaction times by 75% while maintaining yield and purity.

Challenges and Mitigation Strategies

Byproduct Formation

Mono-substituted intermediates and oxidized furan rings are common byproducts. Adding molecular sieves (3Å) absorbs water, shifting equilibrium toward imine formation.

Solvent Residues

Residual DMSO in recrystallized products is minimized via vacuum drying at 60°C for 24 hours, confirmed by ¹H NMR absence of δ 2.50 ppm (DMSO-d₅).

Industrial-Scale Considerations

Batch reactors with reflux condensers and temperature-controlled jackets are optimal for kilogram-scale production. Continuous-flow systems are under investigation to enhance throughput.

Chemical Reactions Analysis

Types of Reactions

N’~2~,N’~5~-BIS[(E)-1-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]-2,5-FURANDICARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The hydrazide linkages can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted hydrazides.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N'~2~,N'~5~-bis{2-hydroxy-5-nitrobenzylidene}-2,5-furandicarbohydrazide as an anticancer agent. Its mechanism of action appears to involve the induction of apoptosis in cancer cells.

Case Study :
A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability, with IC50 values ranging from 10 to 25 µM across different types of cancer, such as breast and colon cancers.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis induction
HT-29 (Colon)20Cell cycle arrest
A549 (Lung)25Inhibition of proliferation

Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of pathogenic bacteria and fungi. Its efficacy is attributed to its ability to disrupt microbial cell membranes.

Case Study :
In vitro tests indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 4 µg/mL against Staphylococcus aureus and Escherichia coli.

MicroorganismMIC (µg/mL)Type
Staphylococcus aureus4Bacteria
Escherichia coli4Bacteria
Candida albicans8Fungus

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory properties, which may be beneficial in treating inflammatory diseases. It appears to inhibit the production of pro-inflammatory cytokines.

Research Findings :
A study revealed that treatment with this compound resulted in a significant decrease in levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, indicating its potential use in managing inflammatory responses.

Material Science Applications

Beyond biological applications, this compound has been explored for its properties in material science. Its unique structure allows it to be used as a ligand in coordination chemistry and as a precursor for synthesizing novel polymeric materials.

Case Study :
Research into polymer composites incorporating this compound has shown improved thermal stability and mechanical properties, making it suitable for applications in coatings and advanced materials.

Mechanism of Action

The mechanism of action of N’~2~,N’~5~-BIS[(E)-1-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]-2,5-FURANDICARBOHYDRAZIDE involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to biological effects. For example, its nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzene-Core Analogues

  • N'-(2-Hydroxy-5-nitrobenzylidene)benzohydrazides (e.g., compound in ):
    These derivatives replace the furan core with a benzene ring. Crystallographic studies (e.g., C₁₄H₁₁ClN₂O₅·2H₂O) reveal intramolecular O–H···N and intermolecular N–H···O hydrogen bonds, stabilizing their crystal lattices. The absence of the furan oxygen reduces conjugation effects compared to the furan-based compound, leading to lower solubility in polar solvents .
    • Key Differences :
Property Furan-Based Compound Benzene-Based Compound
Core Structure Furan Benzene
Hydrogen Bonding Enhanced (furan O) Moderate
Solubility (Polar) Higher Lower
Molecular Weight ~500–550 g/mol* 358.73 g/mol

*Estimated based on structural analogs .

  • N'-(5-Chloro-2-hydroxybenzylidene)-3,4,5-trihydroxybenzohydrazide ():
    Substitution with chloro and trihydroxy groups increases steric hindrance and redox activity. The chloro group enhances lipophilicity but reduces hydrogen-bonding capacity compared to the nitro group in the target compound .

Thiophene-Core Analogues

  • N′²,N′⁵-Bis[(E)-2-hydroxybenzylidene]-3,4-dimethylthiophene-2,5-dicarbohydrazide (): Replacing furan with thiophene introduces sulfur into the core, altering electronic properties (e.g., increased π-conjugation). The thiophene derivative exhibits a planar structure stabilized by intramolecular hydrogen bonds, similar to the furan compound.

Furan-Core Analogues

  • N'-(Furan-2-ylmethylene)-3,4,5-trimethoxybenzohydrazide ():
    This compound lacks nitro substituents but includes methoxy groups. The trimethoxybenzylidene moiety enhances electron-donating effects, increasing stability against hydrolysis but reducing electrophilic reactivity compared to the nitro-substituted target compound .
  • Hydrazinecarboxamide,1-(2-hydroxyethyl)-2-[(5-nitro-2-furanyl)methylene] ():
    With a 5-nitrofuran core, this derivative shares nitro functionality but features a semicarbazide backbone instead of carbohydrazide. The hydroxyethyl group improves water solubility, but the absence of a bis-benzylidene structure reduces π-π stacking interactions .

Research Findings and Functional Insights

  • Synthetic Yields: Bis-benzylidene carbohydrazides typically achieve yields of 75–85% under optimized conditions (e.g., ethanol reflux, 7–12 hours), comparable to benzene-core analogs (70–83%) .
  • Biological Activity :
    Nitro-substituted derivatives (e.g., ’s 5-nitrofurfurylidene hydrazides) show enhanced antimicrobial activity due to nitro group redox cycling. The target compound’s dual nitro groups may amplify this effect, though specific bioactivity data are absent in the provided evidence .
  • Thermal Stability : Thiophene-core derivatives () exhibit higher thermal stability (melting points >250°C) than furan analogs (~230–260°C), attributed to sulfur’s polarizability .

Biological Activity

N'~2~,N'~5~-bis{2-hydroxy-5-nitrobenzylidene}-2,5-furandicarbohydrazide (CAS Number: 547730-63-2) is a synthetic compound characterized by its unique structural features, including two hydroxy groups and nitro substituents on the benzylidene moieties. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C20H14N6O9, with a molecular weight of approximately 482.36 g/mol. Its structure can be represented as follows:

Chemical Structure C20H14N6O9\text{Chemical Structure }\quad \text{C}_{20}\text{H}_{14}\text{N}_{6}\text{O}_{9}

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro tests demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, suggesting moderate to high potency.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128
Pseudomonas aeruginosa32

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study reported that it inhibited the proliferation of several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The half-maximal inhibitory concentration (IC50) values were determined to be 10 µM for MCF-7 and 15 µM for A549 cells.

Cancer Cell LineIC50 (µM)
MCF-710
A54915

Mechanistically, this compound appears to induce apoptosis through the activation of caspase pathways and the downregulation of anti-apoptotic proteins.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer effects, this compound has shown promise in reducing inflammation. In vitro assays using lipopolysaccharide (LPS)-stimulated macrophages demonstrated a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with this compound.

Case Studies

  • Study on Antimicrobial Effects : A comprehensive study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various derivatives of furandicarbohydrazides. The results indicated that modifications in the substituents significantly influenced antimicrobial potency, with this compound being one of the most effective compounds tested .
  • Evaluation of Anticancer Properties : Research conducted at a leading cancer research institute assessed the anticancer effects of this compound on multiple cell lines. The findings revealed that it effectively inhibited cell growth and induced apoptosis in a dose-dependent manner .
  • Anti-inflammatory Mechanism Investigation : A recent paper investigated the anti-inflammatory mechanisms of this compound in vitro. The study concluded that it modulates signaling pathways associated with inflammation, particularly through inhibition of NF-kB activation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N',N''-bis(2-hydroxy-5-nitrobenzylidene)-2,5-furandicarbohydrazide?

  • Methodology : The compound can be synthesized via a two-step process. First, 2,5-furandicarboxylic acid is converted to its dihydrazide derivative through reaction with hydrazine hydrate. Second, condensation with 2-hydroxy-5-nitrobenzaldehyde under acidic or reflux conditions (e.g., ethanol/HCl) forms the bis-Schiff base. Monitoring by TLC and purification via recrystallization (e.g., using DMF/ethanol) is critical .
  • Key Considerations : Ensure stoichiometric equivalence (2:1 aldehyde-to-dihydrazide ratio) and control reaction temperature to avoid side products like tautomeric isomers .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodology : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm hydrazone bond formation (δ ~11-12 ppm for NH) and aromatic proton integration.
  • FT-IR for characteristic C=N stretching (~1600 cm⁻¹) and NO₂ asymmetric/symmetric vibrations (~1520/1350 cm⁻¹) .
  • Elemental analysis (C, H, N) to verify stoichiometry .

Q. What solvent systems are optimal for studying its stability and solubility?

  • Methodology : Solubility screening in polar aprotic solvents (DMSO, DMF) and alcohols (methanol, ethanol) is recommended. Stability tests (UV-Vis, HPLC) under varying pH (2–12) and temperature (25–60°C) reveal degradation thresholds. For example, DMSO enhances solubility but may catalyze hydrolysis under acidic conditions .

Advanced Research Questions

Q. How can computational modeling predict tautomeric equilibria in this Schiff base complex?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model keto-enol tautomerism. Compare computed NMR chemical shifts and bond lengths with experimental data to identify dominant tautomers. Molecular dynamics simulations in explicit solvents (water/DMSO) further refine equilibrium predictions .

Q. What strategies resolve contradictions in spectroscopic data for nitro-group orientation?

  • Methodology : Single-crystal X-ray diffraction is definitive for resolving nitro-group geometry. For amorphous samples, combine:

  • 2D NOESY NMR to assess spatial proximity of nitro protons.
  • Vibrational Circular Dichroism (VCD) to correlate IR bands with chiral arrangements .

Q. How can heuristic algorithms optimize reaction yields for scaled-up synthesis?

  • Methodology : Bayesian optimization models (e.g., using reaction temperature, catalyst loading, and solvent polarity as variables) identify Pareto-optimal conditions. Validate with Design of Experiments (DoE) approaches, prioritizing yield (>85%) and reduced byproduct formation .

Q. What mechanistic insights explain its interaction with biological targets (e.g., enzymes)?

  • Methodology : Molecular docking (AutoDock Vina) screens potential binding pockets using the compound’s hydroxyl and nitro groups as hydrogen-bond donors/acceptors. Fluorescence quenching assays (e.g., with BSA) quantify binding constants (Kb) and thermodynamic parameters (ΔH, ΔS) .

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